Methyl 3-(3-fluoro-4-methoxyphenyl)propiolate
CAS No.:
Cat. No.: VC20383895
Molecular Formula: C11H9FO3
Molecular Weight: 208.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9FO3 |
|---|---|
| Molecular Weight | 208.18 g/mol |
| IUPAC Name | methyl 3-(3-fluoro-4-methoxyphenyl)prop-2-ynoate |
| Standard InChI | InChI=1S/C11H9FO3/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3,5,7H,1-2H3 |
| Standard InChI Key | VUALISPDRDQEIQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C#CC(=O)OC)F |
Introduction
Methyl 3-(3-fluoro-4-methoxyphenyl)propiolate is an organic compound characterized by its unique molecular structure, featuring a phenyl ring substituted with both a fluorine atom and a methoxy group, along with a propiolate functional group. This compound belongs to the class of propiolates, which are esters of propiolic acid. The presence of these functional groups imparts distinctive electronic and steric properties, making it an interesting subject in organic synthesis and medicinal chemistry.
Synthesis Methods
The synthesis of Methyl 3-(3-fluoro-4-methoxyphenyl)propiolate typically involves the esterification of 3-(3-fluoro-4-methoxyphenyl)propiolic acid with methanol. This reaction is often catalyzed by a strong acid such as sulfuric acid. In industrial settings, the synthesis process is scaled up using large reactors and continuous flow systems to optimize yield and purity while minimizing by-products.
Chemical Reactions and Applications
Methyl 3-(3-fluoro-4-methoxyphenyl)propiolate participates in several types of chemical reactions, which are significant for synthesizing complex organic molecules and exploring new functionalized derivatives that may have therapeutic applications. The compound's unique structure allows it to interact with biological macromolecules through hydrogen bonding and van der Waals interactions, facilitated by the fluoro and methoxy groups.
Biological Activity and Potential Applications
Research into the biological activity of Methyl 3-(3-fluoro-4-methoxyphenyl)propiolate is limited but suggests potential pharmacological properties. Compounds with similar structures often exhibit anti-inflammatory, analgesic, or anticancer activities due to their ability to interact with specific biological pathways. The presence of the methoxy and fluoro substituents may enhance these activities by modulating the compound's interaction with enzymes or receptors.
Analytical Methods
Relevant analyses for confirming the structure and purity of Methyl 3-(3-fluoro-4-methoxyphenyl)propiolate include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methyl 4-methoxybenzoate | Methoxy group on a benzoate | Commonly used as a flavoring agent |
| Ethyl 3-(4-fluorophenyl)propanoate | Fluorinated phenyl substituent | Exhibits anti-inflammatory properties |
| Methyl 2-(4-fluorophenyl)acetate | Acetate functional group | Potential analgesic effects |
| Methyl 2-(3-fluorophenyl)propanoate | Similar propanoate structure | Investigated for anticancer activity |
Methyl 3-(3-fluoro-4-methoxyphenyl)propiolate is unique due to its specific combination of a fluoro and methoxy group on a phenyl ring adjacent to a propiolate moiety, which may confer distinctive reactivity patterns and biological activities compared to other similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume